molecular formula C12H13IN2O2 B13977864 4-Iodo-3-((4-methoxybenzyl)oxy)-1-methyl-1H-pyrazole

4-Iodo-3-((4-methoxybenzyl)oxy)-1-methyl-1H-pyrazole

Cat. No.: B13977864
M. Wt: 344.15 g/mol
InChI Key: ZPQIRZJOHBHSJH-UHFFFAOYSA-N
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Description

4-Iodo-3-[(4-methoxyphenyl)methoxy]-1-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes an iodine atom, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-[(4-methoxyphenyl)methoxy]-1-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic substitution reaction using iodine and a suitable oxidizing agent.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-[(4-methoxyphenyl)methoxy]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Iodo-3-[(4-methoxyphenyl)methoxy]-1-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodo-3-[(4-methoxyphenyl)methoxy]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-3-methoxyphenylmethanol: Shares the iodine and methoxyphenyl groups but differs in the presence of a hydroxyl group instead of a pyrazole ring.

    1-Iodo-4-methoxybenzene: Contains the iodine and methoxy groups on a benzene ring but lacks the pyrazole structure.

Uniqueness

4-Iodo-3-[(4-methoxyphenyl)methoxy]-1-methyl-1H-pyrazole is unique due to its combination of an iodine atom, a methoxyphenyl group, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H13IN2O2

Molecular Weight

344.15 g/mol

IUPAC Name

4-iodo-3-[(4-methoxyphenyl)methoxy]-1-methylpyrazole

InChI

InChI=1S/C12H13IN2O2/c1-15-7-11(13)12(14-15)17-8-9-3-5-10(16-2)6-4-9/h3-7H,8H2,1-2H3

InChI Key

ZPQIRZJOHBHSJH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OCC2=CC=C(C=C2)OC)I

Origin of Product

United States

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